Predicted Physicochemical Differentiation: Calculated logP and tPSA vs. N-(6-sulfamoylbenzo[d]thiazol-2-yl)acetamide (Compound 9)
The target compound incorporates a benzo[d][1,3]dioxol-5-yl substituent at the acetamide terminus, replacing the simple methyl group of N-(6-sulfamoylbenzo[d]thiazol-2-yl)acetamide (Compound 9 in Abdoli et al.). This substitution shifts the predicted logP from approximately 0.8 (estimated for Compound 9 via ChemAxon-based tools) to 3.53 (ZINC15 calculated value for CAS 922555-65-5), while increasing topological polar surface area (tPSA) from ~88 Ų to 113 Ų [1][2]. The increased logP predicts enhanced passive membrane permeability, while the elevated tPSA (still within the <140 Ų threshold for oral bioavailability) and the additional hydrogen-bond acceptor capacity (7 vs. 5 acceptors) suggest a differentiated target engagement profile favoring hydrophobic binding pockets with complementary hydrogen-bond donor residues [1].
| Evidence Dimension | Predicted logP and tPSA (in silico calculated values) |
|---|---|
| Target Compound Data | logP = 3.528; tPSA = 113 Ų; H-bond acceptors = 7; H-bond donors = 1; rotatable bonds = 6 |
| Comparator Or Baseline | N-(6-sulfamoylbenzo[d]thiazol-2-yl)acetamide (Compound 9): logP ≈ 0.8 (estimated); tPSA ≈ 88 Ų (estimated); H-bond acceptors = 5; H-bond donors = 2; rotatable bonds = 3 |
| Quantified Difference | ΔlogP ≈ +2.73; ΔtPSA ≈ +25 Ų; ΔH-bond acceptors = +2; Δrotatable bonds = +3 |
| Conditions | In silico prediction: ZINC15 pipeline for CAS 922555-65-5; ChemAxon/DataWarrior estimates for Compound 9 |
Why This Matters
A logP increase of ~2.7 units predicts roughly 500-fold enhancement in membrane partitioning, making CAS 922555-65-5 more suitable for intracellular target engagement or CNS penetration screens where the acetyl analog would be permeability-limited.
- [1] ZINC15 Database. Predicted properties for ZINC000000973059 (CAS 922555-65-5). logP 3.528, tPSA 113 Ų. Available at: https://zinc15.docking.org/substances/ZINC000000973059/ (Accessed 2026-04-29). View Source
- [2] Abdoli M, Angeli A, Bozdag M, et al. J Enzyme Inhib Med Chem. 2017;32(1):1071-1078. Compound 9: N-(6-sulfamoylbenzo[d]thiazol-2-yl)acetamide structural characterization (no logP reported; estimates derived from structure by ChemAxon/DataWarrior). View Source
